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1. Background and Formulation Challenge Aneratrigine is a potent and selective Nav1l.7 inhibitor
developed as a promising non-opioid analgesic candidate [1] [2]. However, as a BCS class IV compound, it
suffers from very poor aqueous solubility in acidic gastric conditions (0.06 mg/mL at pH 1.2), which led to
limited bioavailability in initial Phase 1 studies [2]. To overcome this, a capsule formulation containing 20%
sodium bicarbonate (NaHCO3) was developed. The alkalizer works via in-situ pH modulation in the
stomach, enhancing the drug's dissolution and absorption in the upper duodenum, where its solubility is

highest (up to 5.22 mg/mL at pH 4.0) [2].

2. Stability Challenge and Root Cause Analysis Initially, the formulation was manufactured using wet
granulation. While this was successful at a laboratory scale (0.72 kg), significant stability issues emerged

during production-scale batches (25.9 kg) [1] [2]. These issues included:

¢ Discoloration of capsule contents (from white to pale yellow).
e Formation of excessive degradants, with total impurities reaching 1.3% after a 1-month accelerated
stability test, exceeding the specification limit of 1.0% [2].

Root cause investigation confirmed that the prolonged heat and moisture exposure during the extended
drying cycle (>16 hours at 60°C) in large-scale wet granulation caused partial decomposition of sodium
bicarbonate. This decomposition raised the microenvironmental pH, which in turn catalyzed the degradation

of Aneratrigine [2].
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3. Solution: Dry Granulation Process To resolve these stability issues, the manufacturing process was
switched to dry granulation, which minimizes heat and moisture exposure [1] [2]. This change successfully
produced stable, scalable batches across laboratory (1.5 kg), pilot (5.4 kg), and commercial (25.9 kg) scales.
The optimized formulation exhibited excellent chemical stability, with total impurities below 0.05%, and

achieved a dissolution rate of over 80% at 30 minutes in pH 4.0 medium [1] [2].

The following table summarizes the key quantitative data from the study:

Parameter Initial Wet Granulation (Production Scale)  Optimized Dry Granulation
Batch Size 25.9 kg 25.9 kg

Total Impurities 1.3% (after 1 month, accelerated) < 0.05%

Dissolution Not specified (presumed compromised) >80% at 30 min, pH 4.0
Process Drying Time >16 hours at 60°C Not applicable

Content Discoloration  Yes (White to Pale Yellow) No

Detailed Protocol: Dry Granulation of Aneratrigine
Capsules

This protocol outlines the scalable dry granulation process for manufacturing stable Aneratrigine capsules

containing sodium bicarbonate [2].

1. Bill of Materials (for a 1.5 kg Laboratory Batch) The table below lists the components for the

intragranular and extragranular phases.

Component Function Quantity per Batch (g)

Intragranular

Aneratrigine Mesylate API 4.79
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Component

Lactose Monohydrate (Fast Flo 316)

Sodium Bicarbonate (Emprove Essential)
Extragranular

Sodium Bicarbonate (Emprove Essential)
Lactose Monohydrate (Supertab 30GR)
Croscarmellose Sodium (Ac-di-sol SD-711)
Colloidal Silicon Dioxide (Aerosil 200 Pharma)
Magnesium Stearate (Ligamed MF-2V-MB)

Total

2. Equipment

Function

Diluent

Alkalizing Agent

Alkalizing Agent

Diluent

Disintegrant

Glidant

Lubricant

¢ Roller Compactor (e.g., Freund Vector Corporation TF-Mini model)

e Mill (e.g., Quadro Comil) | Process Step | Key Parameters & Instructions | Critical Note | | :--- | :---
| :--- ]| 1. Weighing & Pre-mixing | Weigh all intragranular components (API, lactose, NaHCO3s). Mix
thoroughly in a suitable blender. | Ensure uniform distribution of the API and alkalizer. | | 2. Dry
Granulation | Pass the pre-mixed blend through a roller compactor to form compacted ribbons or
flakes. | The goal is to improve powder flowability and prevent segregation. | | 3. Milling | Mill the

Quantity per Batch (g)

1.93

0.96

0.96

0.29

0.48

0.10

0.10

9.60

compacted ribbons through a screen to produce uniform granules. | Adjust the mill screen size and
speed to achieve the desired granule size distribution. | | 4. Extra-granular Blending | Blend the
milled granules with the extragranular components (NaHCOs, lactose, croscarmellose sodium,
colloidal silicon dioxide). | | | 5. Final Lubrication | Add magnesium stearate to the blend and mix for

a further 2-5 minutes. | Avoid over-mixing, which can negatively affect dissolution. | | 6.
Encapsulation | Fill the final blend into size 00 white gelatin capsules using an automatic

encapsulator. | Check fill weight and content uniformity. |

Workflow and Stability Challenge Diagram
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The following diagram illustrates the logical workflow of the formulation development and the identified

stability challenge.

Formulation Goal:
Enhance Aneratrigine Dissolution

Strategy:
In-situ pH Modulation
with Sodium Bicarbonate

Initial Process:
Wet Granulation

Problem:
Scale-Up Stability Issues

P

Root Cause 1: Root Cause 2: Root Cause 3:
Moisture & Heat Stress NaHCOs3 Decomposition Increased Micro-pH

Outcome:
Stable & Scalable Formulation
>80% Dissolution, Impurities <0.05%
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Experimental Protocol: Root Cause Investigation via
Stress Testing

To conclusively identify the root cause of the instability, a laboratory-scale stress test was designed [2].

1. Objective To mimic the prolonged drying conditions of commercial-scale wet granulation and confirm the

role of sodium bicarbonate in the degradation of Aneratrigine.

2. Methodology

e Prepare several powder mixtures according to the formulation (C1), and also prepare variants (C2-
C6) where a single excipient is omitted in each.

e Add an excess of purified water (up to 10 mL per 9.6 g batch) to simulate the wet granulation process
and ensure complete wetting.

e Subject the wet mixtures to an accelerated stress condition (e.g., 60°C for an extended period) to
replicate the thermal load of production-scale drying.

3. Analysis

e Monitor the formation of degradation impurities using HPLC.
¢ Observe any physical changes, such as discoloration.

4. Expected Outcome The formulation containing sodium bicarbonate (C1) and the variant missing only the
disintegrant or glidant (C4, C5) will show significant degradation and discoloration. Crucially, the variant
without sodium bicarbonate (C3) will remain stable, providing direct evidence that the instability is

driven by the alkalizer under heat and moisture stress [2].
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To cite this document: Smolecule. [Application Notes: Development of a Stable Aneratrigine Capsule

Formulation]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b12853325#enhancing-aneratrigine-dissolution-via-in-situ-ph-

modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40871068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12388960/
https://www.smolecule.com/products/b12853325#enhancing-aneratrigine-dissolution-via-in-situ-ph-modulation
https://www.smolecule.com/products/b12853325#enhancing-aneratrigine-dissolution-via-in-situ-ph-modulation
https://www.smolecule.com/products/b12853325#enhancing-aneratrigine-dissolution-via-in-situ-ph-modulation
https://www.smolecule.com/products/b12853325#enhancing-aneratrigine-dissolution-via-in-situ-ph-modulation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s12853325?utm_src=pdf-bulk
https://www.smolecule.com/products/s12853325?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

